4-Bromo-2-methoxy-5-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIUWXCQAIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-nitroaniline (CAS: 173312-36-2): Synthesis, Characterization, and Application in Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-5-nitroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, explores its spectroscopic signature, and elucidates its application as a precursor to potent antibacterial agents.
Introduction: A Versatile Building Block in Drug Discovery
This compound is a substituted aniline that serves as a valuable scaffold in organic synthesis, particularly in the construction of heterocyclic systems. Its unique arrangement of bromo, methoxy, nitro, and amino functional groups offers a rich platform for chemical modification, making it a desirable starting material for the synthesis of complex target molecules. The presence of the nitro and amino groups on the aromatic ring is particularly significant for the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 173312-36-2 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | [1] |
| Molecular Weight | 247.05 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage Temperature | 0-8 °C | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be reliably achieved through a three-step sequence starting from the readily available 2-methoxyaniline. This process involves an initial bromination, followed by acetylation to protect the amine functionality, a subsequent regioselective nitration, and finally, deprotection to yield the target molecule. This multi-step approach is crucial to control the regioselectivity of the electrophilic aromatic substitution reactions.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-methoxyaniline
This step involves the electrophilic bromination of 2-methoxyaniline. The methoxy group is an ortho-, para-director, and while a mixture of isomers is possible, the para-substituted product is typically the major isomer due to steric hindrance at the ortho position.
-
Materials: 2-methoxyaniline, Bromine, Glacial Acetic Acid.
-
Procedure:
-
In a fume hood, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-Bromo-2-methoxyaniline.
-
Step 2: Synthesis of N-(4-Bromo-2-methoxyphenyl)acetamide
The acetylation of the amino group is a crucial step to protect it from oxidation and to modulate its directing effect in the subsequent nitration step. The acetyl group is less activating than the amino group, which helps in controlling the nitration.[2][3]
-
Materials: 4-Bromo-2-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
Suspend 4-Bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 eq) to the suspension.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-Bromo-2-methoxyphenyl)acetamide.
-
Step 3: Synthesis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide
This is the key regioselective nitration step. The acetamido and methoxy groups direct the incoming nitro group. The acetamido group directs ortho and para, while the methoxy group also directs ortho and para. The position ortho to the methoxy group and meta to the acetamido group (C5) is sterically and electronically favored for nitration.
-
Materials: N-(4-Bromo-2-methoxyphenyl)acetamide, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
In a fume hood, carefully add N-(4-Bromo-2-methoxyphenyl)acetamide (1.0 eq) in portions to cold (0-5 °C) concentrated sulfuric acid in a round-bottom flask with stirring.
-
Cool the resulting solution to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide.
-
Step 4: Synthesis of this compound
The final step is the deprotection of the amino group by acidic hydrolysis to yield the target compound.[4]
-
Materials: N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide, Hydrochloric Acid, Methanol.
-
Procedure:
-
Suspend N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in methanol in a round-bottom flask.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue and neutralize with a sodium hydroxide solution to a pH of 9.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely appear as a singlet, and the proton at C3 will also be a singlet. The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.
-
Amino Protons: A broad singlet for the two amino protons will likely be observed, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine, methoxy, nitro, and amino groups will have characteristic chemical shifts.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.
Application in the Synthesis of Antibacterial Benzimidazoles
A primary application of this compound in drug discovery is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Many benzimidazole-based antibacterial agents exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair.[7] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism of action is distinct from many existing classes of antibiotics, making benzimidazoles attractive candidates for combating antibiotic-resistant bacteria.
Caption: Mechanism of action of benzimidazoles derived from this compound.
Synthetic Protocol: Reductive Cyclization to Benzimidazoles
A common and efficient method for the synthesis of benzimidazoles from o-nitroanilines involves a one-pot reductive cyclization with an aldehyde.[8][9] This approach is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.
-
Materials: this compound, Aldehyde (R-CHO), Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of sodium dithionite (3.0-4.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzimidazole derivative.
-
Purify the product by column chromatography or recrystallization.
-
This one-pot procedure is advantageous as it avoids the isolation of the intermediate o-phenylenediamine, which can be unstable. The choice of aldehyde allows for the systematic exploration of structure-activity relationships (SAR) to optimize the antibacterial potency of the resulting benzimidazoles.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups make it a valuable starting material for the construction of complex heterocyclic compounds. The demonstrated pathway to antibacterial benzimidazoles that target essential bacterial enzymes highlights its significance in the development of new therapeutics to address the growing challenge of antibiotic resistance. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery endeavors.
References
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Maxwell, A. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Molecular Microbiology, 23(3), 407-413.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
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Alachem Co., Ltd. (n.d.). 173312-36-2 | 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]
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FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(59), 53866-53906.
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The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]
- National Institutes of Health. (2024, January 18). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(2), 435-449.
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IOSR Journal. (2025, May 9). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. Retrieved from [Link]
- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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PubMed. (n.d.). Recent Development of DNA Gyrase Inhibitors: An Update. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-methoxy-5-nitroaniline
This guide provides a comprehensive, in-depth exploration of the synthesis and purification of 4-Bromo-2-methoxy-5-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines robust characterization and purification methodologies. Our approach is grounded in established chemical transformations, ensuring a reproducible and scalable process.
Strategic Approach to Synthesis: A Rationale
The molecular architecture of this compound, characterized by a substituted benzene ring bearing an amino, a methoxy, a bromo, and a nitro group, necessitates a carefully planned synthetic strategy. The regiochemical placement of these substituents is paramount. A plausible and efficient synthetic route commences with a commercially available substituted aniline, followed by a series of electrophilic aromatic substitution reactions.
Considering the directing effects of the substituents on the aromatic ring is critical. The methoxy (-OCH₃) and amino (-NH₂) groups are potent activating, ortho-, para-directing groups, while the bromo (-Br) group is a deactivating, yet also ortho-, para-directing group. The nitro (-NO₂) group is a strongly deactivating, meta-directing group. To achieve the desired substitution pattern, a logical sequence of reactions is essential.
Our proposed synthetic pathway initiates with the protection of the highly reactive amino group of a suitable precursor, followed by a regioselective nitration, and concludes with the deprotection of the amino group to yield the final product. This multi-step approach allows for precise control over the introduction of the nitro group and prevents unwanted side reactions. A similar multi-step synthesis strategy is often employed for the preparation of substituted anilines, such as the synthesis of 4-bromo-2-chloroaniline from aniline[1].
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved from 4-bromo-2-methoxyaniline in a three-step process. This pathway is illustrated in the workflow diagram below.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Safety First: This synthesis involves the use of corrosive and oxidizing agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4][5]
Step 1: Acetylation of 4-Bromo-2-methoxyaniline (Protection)
The initial step involves the protection of the reactive amino group as an acetamide. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to modulate its directing effect.
Protocol:
-
To a stirred solution of 4-bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product, N-(4-bromo-2-methoxyphenyl)acetamide, under vacuum.
Step 2: Nitration of N-(4-Bromo-2-methoxyphenyl)acetamide
This is the key step where the nitro group is introduced onto the aromatic ring. The acetamido and methoxy groups will direct the incoming electrophile (nitronium ion, NO₂⁺) to the desired position.
Protocol:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid (4 mL per gram of acetamide).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add N-(4-bromo-2-methoxyphenyl)acetamide (1.0 eq) in small portions, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per gram of acetamide) at 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry the product, N-(4-bromo-2-methoxy-5-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target this compound.
Protocol:
-
In a round-bottom flask, suspend N-(4-bromo-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.
Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol is a common and effective method for purifying substituted anilines[6].
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), N-O stretching (nitro group), C-O stretching (methoxy), and C-Br stretching. The FTIR spectrum of the related 4-bromo-2-nitroaniline shows a peak at 3472 cm⁻¹ corresponding to the NH₂ group[6]. |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The ¹H NMR spectrum of 4-bromo-2-nitroaniline has been reported[6]. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon. ¹³C NMR data for 4-bromo-2-nitroaniline is available in public databases[7]. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₇H₇BrN₂O₃, MW: 247.05 g/mol ). The mass spectrum of 4-bromo-2-nitroaniline shows a molecular ion peak at m/z = 217[6]. |
Reaction Mechanism: Electrophilic Aromatic Substitution
The key step in this synthesis is the nitration of the protected aniline derivative, which proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of the electrophilic nitration reaction.
Safety and Handling of Reagents
Proper handling of all chemicals is essential for a safe laboratory environment.
| Reagent | Hazards | Safety Precautions |
| 4-Bromo-2-methoxyaniline | Toxic, Irritant | Wear appropriate PPE. Avoid inhalation, ingestion, and skin contact. |
| Acetic Anhydride | Corrosive, Flammable | Handle in a fume hood. Keep away from heat and ignition sources. |
| Nitric Acid (Concentrated) | Oxidizer, Corrosive, Toxic | Use with extreme caution. Always add acid to water, never the reverse. Wear appropriate PPE, including a face shield. |
| Sulfuric Acid (Concentrated) | Corrosive | Use with extreme caution. Always add acid to water, never the reverse. Wear appropriate PPE. |
| Hydrochloric Acid (Concentrated) | Corrosive, Toxic | Handle in a fume hood. Avoid inhaling vapors. |
| Ethanol | Flammable | Keep away from open flames and heat sources. |
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound. By following the detailed protocols for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols will ensure a successful and safe execution of this multi-step synthesis.
References
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Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
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Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
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Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
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The Emerging Therapeutic Potential of 4-Bromo-2-methoxy-5-nitroaniline Derivatives: A Technical Guide for Drug Discovery
Introduction: Unlocking the Pharmacological Promise of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. The substituted aniline, 4-Bromo-2-methoxy-5-nitroaniline, presents a compelling starting point for the development of new drug candidates. This molecule possesses a unique combination of functional groups—a bromine atom, a methoxy group, and a nitro group—that are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The interplay of these substituents creates a distinct electronic and steric profile, suggesting the potential for diverse biological activities.[1][2]
This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives. We will delve into the prospective anticancer, antimicrobial, and enzyme inhibitory properties of this class of compounds, drawing upon existing research on related chemical structures to inform our hypotheses. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the rational design, synthesis, and evaluation of novel therapeutic agents based on this promising scaffold.
Anticipated Biological Activities and Mechanistic Insights
The structural features of this compound suggest several avenues for biological activity. The presence of a nitroaromatic moiety is a well-established pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreductive activation to generate reactive radical species.[3][4] The bromo and methoxy substituents can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule.[5][6]
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Derivatives of brominated and methoxylated phenols have demonstrated significant potential as anticancer agents.[5] Furthermore, the nitroaniline substructure is found in compounds with cytotoxic activity against various cancer cell lines.[2] It is therefore plausible that derivatives of this compound could exhibit potent anticancer effects.
Hypothesized Mechanism of Action:
One potential mechanism of anticancer activity involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and NF-κB pathways.[7] These pathways control cell proliferation, survival, and inflammation. By interfering with these signaling cascades, this compound derivatives could induce apoptosis and inhibit tumor growth. Additionally, some brominated compounds have been shown to target tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[8]
Caption: Hypothesized inhibition of MAPK/ERK and NF-κB signaling pathways by a this compound derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7, HeLa, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Hypothetical Quantitative Data:
| Compound | Derivative Substituent | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on HepG-2 |
| 1a | -H | > 100 | > 100 | > 100 |
| 1b | -CH2CH2OH | 25.4 | 32.1 | 45.8 |
| 1c | -CH2CONHPh | 8.2 | 11.5 | 15.3 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.2 |
Antimicrobial Activity: Combating Pathogenic Microorganisms
Nitroaromatic compounds have a long history of use as antimicrobial agents.[3] The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals that damage DNA and other essential macromolecules. The presence of bromo and methoxy groups can enhance the antimicrobial potency and spectrum of activity.[9]
Hypothesized Mechanism of Action:
The primary mechanism is likely the enzymatic reduction of the nitro group within microbial cells, leading to the generation of reactive nitrogen species. These species can cause oxidative stress, damage cellular components, and ultimately lead to cell death.
Caption: Proposed mechanism of antimicrobial action via nitroreductase activation.
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) onto the surface of the agar plates.
-
Well Creation: Create wells of 6 mm diameter in the agar plates.
-
Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.
Hypothetical Quantitative Data:
| Compound | Derivative Substituent | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |
| 2a | -H | 8 | 7 | 6 |
| 2b | -SO2NH2 | 18 | 15 | 12 |
| 2c | -C(S)NHCH3 | 22 | 19 | 16 |
| Ciprofloxacin | (Positive Control) | 25 | 28 | - |
| Fluconazole | (Positive Control) | - | - | 20 |
Enzyme Inhibition: Modulating Key Biological Processes
The substituted aniline scaffold is present in numerous enzyme inhibitors.[10][11] Depending on the nature of the derivatization, this compound derivatives could potentially inhibit a wide range of enzymes, such as kinases, proteases, or oxidoreductases. For instance, related methoxy-containing compounds have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and tyrosinase.[12]
Hypothesized Mechanism of Action:
The mechanism of enzyme inhibition will be highly dependent on the specific enzyme target and the nature of the derivative. Inhibition could be competitive, non-competitive, or uncompetitive, involving interactions with the active site or allosteric sites of the enzyme. The bromo, methoxy, and nitro groups can participate in hydrogen bonding, hydrophobic interactions, and halogen bonding with amino acid residues in the enzyme's binding pocket.
Caption: A simplified model of competitive enzyme inhibition.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare buffer solutions, substrate solution, and enzyme solution at appropriate concentrations.
-
Incubation: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test inhibitor. Incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value and the mode of inhibition (e.g., using Lineweaver-Burk plots).
Synthetic Strategies and Characterization
The synthesis of this compound derivatives can be achieved through various standard organic chemistry transformations. The aniline nitrogen can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide range of substituents.
General Synthetic Scheme:
A plausible synthetic route would involve the reaction of the parent aniline with an appropriate electrophile (e.g., acyl chloride, alkyl halide, isocyanate) in the presence of a base to yield the desired N-substituted derivatives.
Characterization:
The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and other areas where enzyme modulation is a valid therapeutic strategy. The unique combination of functional groups provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and screening of a diverse library of derivatives to establish structure-activity relationships (SAR). Promising lead compounds should be further evaluated in more advanced preclinical models, including in vivo efficacy and toxicity studies. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
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5PMC - NIH.
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1ChemicalBook.
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-5-nitroaniline
Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's significance lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]
This guide provides an in-depth technical overview and detailed protocols for a particularly challenging application of the Buchwald-Hartwig amination: the coupling of primary and secondary amines with 4-bromo-2-methoxy-5-nitroaniline. This substrate presents a unique set of challenges due to the presence of a strongly electron-withdrawing nitro group and a potentially coordinating aniline moiety, which can influence catalyst activity and substrate stability. Through a careful examination of the reaction mechanism and a systematic approach to optimizing reaction parameters, we will demonstrate a robust and reliable methodology for the successful amination of this complex aryl bromide.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps, all orchestrated by a palladium catalyst, typically supported by a phosphine ligand.[4]
Sources
Application Note: A Robust and Validated HPLC Method for the Analysis of 4-Bromo-2-methoxy-5-nitroaniline
Abstract
This application note presents a systematic and scientifically grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-2-methoxy-5-nitroaniline. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. A robust and reliable analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This guide provides a comprehensive protocol, from initial method development and optimization to full validation in accordance with ICH Q2(R1) guidelines, tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Method Development
This compound is a substituted aromatic amine whose precise quantification is essential for process control and quality assurance in synthetic chemistry. The presence of a basic aniline group, a bulky bromine atom, and electron-withdrawing nitro and methoxy groups on the benzene ring presents a unique set of chromatographic challenges. A well-developed HPLC method must provide high resolution, good peak symmetry, and sensitivity to accurately quantify this analyte, potentially in the presence of starting materials, by-products, and degradation products.
The principles of Quality by Design (QbD) in analytical method development advocate for a systematic approach based on a sound understanding of the analyte's physicochemical properties. This document, therefore, begins with an analysis of these properties to inform the logical selection of chromatographic parameters.
Analyte Characterization: Physicochemical Properties
| Property | Value (Predicted/Experimental) | Source | Rationale for HPLC Method Development |
| Molecular Structure | ![]() | - | The aromatic structure with polar (nitro, amino, methoxy) and non-polar (bromo) substituents suggests suitability for reversed-phase chromatography. |
| CAS Number | 173312-36-2 | [1] | Unique identifier for the specific chemical entity. |
| Molecular Formula | C₇H₇BrN₂O₃ | [2] | - |
| Molecular Weight | 247.05 g/mol | [3][4] | - |
| Predicted logP | 2.3 | [3] | A moderately hydrophobic compound, indicating good retention on a C18 stationary phase. |
| Predicted pKa | ~1-2 (for the basic aniline group) | [2][5] | The aniline group is basic and will be protonated at acidic pH. Controlling the mobile phase pH is critical to ensure a consistent ionization state and achieve good peak shape. |
| UV Absorption (λmax) | ~410 nm (inferred from similar compounds) | [6] | The extended chromophore due to the nitro and amino groups on the benzene ring suggests strong UV absorbance. A starting wavelength of 410 nm is recommended, with experimental verification. |
Note: Predicted values are derived from well-established computational models such as those from ACD/Labs and ChemAxon for pKa, and Molinspiration or XlogP for logP.[2][5][7]
HPLC Method Development Strategy
Our strategy is to develop a simple, robust, and efficient RP-HPLC method with UV detection. The choices of stationary phase, mobile phase, and detection wavelength are directly informed by the analyte's properties.
Stationary Phase Selection
Given the predicted logP of 2.3, this compound is moderately non-polar.[3] A C18 (octadecyl) stationary phase is the logical first choice as it provides a versatile hydrophobic surface for the retention of such compounds. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving the desired selectivity and retention.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff. A gradient elution from a low to high concentration of acetonitrile will be used in initial scouting runs to determine the optimal elution conditions.
-
Aqueous Phase and pH Control: The aniline group's basicity (predicted pKa ~1-2) makes mobile phase pH a critical parameter.[2][5] At a pH below its pKa, the amine group will be protonated (-NH₃⁺), leading to poor retention and peak tailing on a standard silica-based C18 column due to interaction with residual silanols. By adjusting the mobile phase pH to be at least 2 units above the pKa (i.e., pH > 4), the aniline group will remain in its neutral, unprotonated form (-NH₂), ensuring good retention and symmetrical peak shape. A phosphate or acetate buffer is recommended to maintain a consistent pH.
Caption: Effect of mobile phase pH on analyte ionization and chromatographic behavior.
Detection Wavelength
Based on the UV-Vis spectrum of the structurally similar compound 4-methoxy-2-nitroaniline, a maximum absorbance (λmax) is expected around 410 nm.[6] This wavelength should provide excellent sensitivity. It is recommended to confirm the λmax experimentally using a diode array detector (DAD) or by scanning a standard solution of this compound.
Experimental Protocols
Protocol 1: Initial Method Scouting
Objective: To determine the approximate retention time and elution profile of the analyte.
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute 1 mL of this stock to 10 mL with the same solvent to obtain a 100 µg/mL working standard.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM potassium phosphate buffer, adjusted to pH 6.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 410 nm.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Procedure: Equilibrate the column for at least 15 minutes. Inject the working standard and record the chromatogram.
Protocol 2: Method Optimization
Objective: To achieve a retention time of 5-15 minutes with good peak shape (tailing factor < 1.5) and resolution from any impurities.
Based on the results from the scouting run, adjust the gradient or switch to an isocratic method. If the peak elutes very late, increase the initial %B. If it elutes too early, decrease the initial %B. Fine-tune the gradient slope to improve separation from any adjacent peaks.
Caption: Workflow for systematic HPLC method development.
Method Validation Protocol (ICH Q2(R1))
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[8][9] The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked placebo to demonstrate no interference at the analyte's retention time. | No interfering peaks at the retention time of the analyte. Peak purity should pass if using a DAD. |
| Linearity | Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (S/N) of 3:1 or using the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determine based on S/N of 10:1 or using the standard deviation of the response and the slope. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, mobile phase composition ± 2% absolute). | System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. |
This validation protocol ensures the method is reliable, reproducible, and accurate for the routine analysis of this compound, in line with global regulatory expectations.[8][9]
References
-
ACD/Labs. (n.d.). ACD/pKa. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). Retrieved from [Link]
-
SINFOO. (n.d.). 4-bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]
-
Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption of 4-methyl-2-nitroaniline (a) and 4-methoxy-2-nitroaniline (b). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. Retrieved from [Link]
-
Phenomenex. (2012). Allowable Adjustments to United States Pharmacopeia (USP) Methods. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
Frontiers. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-5-ethoxy-2-nitroaniline, TMS. Retrieved from [Link]
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- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Unambiguous Structural Elucidation of 4-Bromo-2-methoxy-5-nitroaniline using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromo-2-methoxy-5-nitroaniline. This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for nonlinear optics. Accurate and comprehensive structural verification is paramount for its application in drug development and materials science. This document outlines the theoretical basis for the expected spectral features, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the anticipated ¹H and ¹³C NMR data. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally similar compounds, this guide serves as an essential resource for researchers, scientists, and quality control professionals.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound. Its structure, featuring an electron-donating aniline and methoxy group, alongside electron-withdrawing nitro and bromo substituents, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups governs its chemical reactivity and physical properties. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research or development endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution.[1][2] This guide will focus on the application of ¹H and ¹³C NMR to provide a comprehensive characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the limited availability of direct experimental spectra in public databases, this section provides a detailed prediction and interpretation based on the analysis of structurally related compounds and fundamental NMR principles. The primary analogue for this predictive analysis is 4-Methoxy-2-nitroaniline, which lacks the bromine atom at position 4.[1]
Molecular Structure and Numbering
For clarity, the IUPAC numbering for this compound is presented below. This numbering system will be used for all spectral assignments.
Caption: Molecular structure and IUPAC numbering of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.
-
Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons at positions C-3 and C-6.
-
H-3: This proton is situated between the electron-donating methoxy group (ortho) and the electron-withdrawing nitro group (para). The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield.[1]
-
H-6: This proton is ortho to the electron-donating amino group and meta to the nitro group. The shielding effect of the amino group will cause this proton to appear at a relatively upfield position compared to H-3.
-
Coupling: The two aromatic protons, H-3 and H-6, are meta to each other. This will result in a small coupling constant (J-coupling), typically in the range of 2-3 Hz.[1] Therefore, both signals are expected to appear as singlets or narrowly split doublets.
-
-
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet.[3] The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ peak, which will cause the signal to disappear.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.6 | s (or d) | ~2-3 |
| H-6 | 6.8 - 7.1 | s (or d) | ~2-3 |
| -NH₂ | 5.5 - 6.5 | br s | - |
| -OCH₃ | 3.8 - 4.0 | s | - |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
-
Carbons Attached to Heteroatoms (C-1, C-2, C-4, C-5):
-
C-1 (C-NH₂): The carbon attached to the amino group will be shielded relative to an unsubstituted benzene ring.
-
C-2 (C-OCH₃): The carbon bearing the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom.
-
C-4 (C-Br): The carbon attached to the bromine atom will experience a moderate deshielding effect.
-
C-5 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
-
-
Protonated Aromatic Carbons (C-3, C-6):
-
C-3: This carbon is adjacent to the electron-withdrawing nitro group and will be deshielded.
-
C-6: This carbon is adjacent to the electron-donating amino group and will be shielded.
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 140 - 145 |
| C-2 (C-OCH₃) | 148 - 152 |
| C-3 | 124 - 128 |
| C-4 (C-Br) | 110 - 115 |
| C-5 (C-NO₂) | 130 - 135 |
| C-6 | 115 - 120 |
| -OCH₃ | 55 - 60 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for the structural confirmation of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may improve the resolution of the -NH₂ protons.
-
Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Spectral Width: -10 to 220 ppm
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both the ¹H and ¹³C spectra.
Self-Validating System and Trustworthiness
The reliability of this analysis is established through a multi-faceted approach:
-
Internal Consistency: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule (two aromatic, two amine, and three methoxy protons).
-
Comparative Analysis: The observed chemical shifts and coupling patterns should be in close agreement with the predicted values derived from structurally similar compounds and established NMR theory.[1]
-
Two-Dimensional NMR: For unambiguous assignment, especially of the quaternary carbons, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range C-H correlations (2-3 bonds).
Caption: Logic for a self-validating NMR analysis.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation, based on sound chemical principles and comparative data, will enable confident structural confirmation of this important synthetic intermediate. For absolute assignment, particularly in complex matrices or for regulatory submissions, two-dimensional NMR techniques are recommended as a complementary validation step.
References
-
Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
-
JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Atta-ur-Rahman. (2006). Basic 1H- and 13C-NMR Spectroscopy. Springer. Retrieved from [Link]
Sources
The Strategic Application of 4-Bromo-2-methoxy-5-nitroaniline in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Value of a Polysubstituted Aniline Scaffold
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-2-methoxy-5-nitroaniline emerges as a preeminent building block, offering a unique constellation of functional groups that provide medicinal chemists with a versatile platform for molecular elaboration. Its intrinsic value lies in the orthogonal reactivity of its substituents: the nitro group, a precursor to a reactive diamine; the methoxy group, a modulator of physicochemical properties; and the bromine atom, a key handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of the application of this compound in the synthesis of privileged scaffolds in medicinal chemistry, supported by detailed, field-proven protocols.
The strategic positioning of the bromo, methoxy, and nitro functionalities on the aniline ring allows for a stepwise and controlled manipulation of the scaffold, enabling the construction of complex molecular architectures. This is particularly relevant in the synthesis of kinase inhibitors, where precise control over substituent placement is critical for achieving high potency and selectivity.[1][2] The general utility of bromoanilines as versatile intermediates in the synthesis of pharmaceuticals is well-documented, with the bromine atom serving as a versatile functional group for further chemical modifications to optimize biological activity.[3]
Core Synthetic Transformations: Unlocking the Potential of this compound
The journey from this versatile starting material to a potential drug candidate involves a series of fundamental, yet powerful, chemical transformations. The following sections detail the protocols for these key steps, providing not only the "how" but also the "why" behind the experimental choices.
Reductive Cyclization for the Synthesis of Benzimidazole Scaffolds
The conversion of ortho-nitroanilines to benzimidazoles is a cornerstone of heterocyclic chemistry, as the benzimidazole moiety is a privileged scaffold found in a multitude of FDA-approved drugs.[4] This transformation proceeds via a two-step sequence, often performed in a one-pot fashion: the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or its equivalent.
The initial reduction of the nitro group in this compound yields the corresponding ortho-phenylenediamine. This intermediate is highly reactive and is typically used immediately in the subsequent cyclization step. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[4] The choice of reducing agent can be critical to avoid unwanted side reactions, such as debromination.
This protocol details the synthesis of a substituted benzimidazole via a one-pot reductive cyclization, a highly efficient method for constructing this key heterocyclic core.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of this compound (10 mmol) and the desired aromatic aldehyde (11 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add ammonium chloride (50 mmol) and iron powder (50 mmol).
-
Heat the mixture to reflux with vigorous stirring. Add a few drops of concentrated HCl to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-bromo-5-methoxy-2-aryl-1H-benzimidazole.
Causality of Experimental Choices:
-
Iron/NH₄Cl: This combination is a mild and effective reducing system for nitro groups in the presence of other sensitive functionalities like halogens. The in situ generation of the diamine allows for immediate trapping by the aldehyde, minimizing side reactions.
-
Ethanol: A good solvent for both the reactants and the intermediate diamine, facilitating a homogenous reaction.
-
Acidic Work-up (optional): In some cases, a final acidic wash can help to remove any remaining iron salts.
| Reactant | Product | Aldehyde | Yield (%) |
| This compound | 7-Bromo-5-methoxy-2-phenyl-1H-benzimidazole | Benzaldehyde | 75-85 |
| This compound | 7-Bromo-2-(4-chlorophenyl)-5-methoxy-1H-benzimidazole | 4-Chlorobenzaldehyde | 70-80 |
Table 1: Representative yields for the one-pot reductive cyclization.
Sources
- 1. Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of benzimidazole synthesis from 4-Bromo-2-methoxy-5-nitroaniline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of substituted benzimidazoles, with a specific focus on improving the yield and purity when starting from 4-Bromo-2-methoxy-5-nitroaniline. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of a substituted benzimidazole from this compound is a multi-step process within a single pot, primarily involving two critical transformations: the reduction of an aromatic nitro group to an amine, followed by the acid-catalyzed cyclization with a carbonyl equivalent to form the imidazole ring. The substituents on the aniline ring (Bromo, methoxy, and the in-situ-formed diamine) present unique electronic and steric challenges that can impact reaction efficiency and lead to low yields or complex product mixtures. This guide provides a systematic approach to overcoming these hurdles.
The overall synthetic workflow is a one-pot, two-step process that requires careful control over each transformation to maximize the yield of the final benzimidazole product.
Caption: General workflow for benzimidazole synthesis.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
You've completed the reaction, but TLC analysis shows a significant amount of unreacted starting material or the desired product spot is very faint.
Possible Causes & Mechanistic Insights:
-
Incomplete Nitro Reduction: The conversion of the nitro group to the ortho-phenylenediamine (OPD) intermediate is the rate-limiting step and is often the primary point of failure. The electron-withdrawing nature of the bromine and the position of the methoxy group can affect the reduction potential. Standard reducing agents may be insufficient or require optimization.
-
Inefficient Cyclization: The condensation of the newly formed diamine with the carbonyl source (e.g., an aldehyde or carboxylic acid) is highly dependent on pH and catalyst activity. If the conditions are not acidic enough, the carbonyl group is not sufficiently activated for nucleophilic attack by the diamine.[1]
-
Degradation of the Diamine Intermediate: The in situ generated 4-Bromo-6-methoxybenzene-1,3-diamine is an electron-rich aromatic compound. It is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric side products, especially under harsh heating conditions.[2]
-
Poor Quality Reagents: Impurities in the starting nitroaniline or the carbonyl compound can inhibit the reaction.[2] Similarly, an old or inactive catalyst (e.g., hydrated SnCl₂) will result in a stalled reaction.
Recommended Solutions & Protocols:
-
Validate and Optimize the Reduction Step:
-
Protocol 1: Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method.
-
Dissolve 1 equivalent of this compound in ethanol or ethyl acetate.
-
Add 3-4 equivalents of SnCl₂·2H₂O. Expert Tip: Using a larger excess can often drive the reaction to completion. Ensure the SnCl₂ is from a fresh, sealed container.
-
Heat the mixture to reflux (typically 60-80°C) and monitor closely by TLC. The reaction should be complete within 1-3 hours.
-
After reduction is complete (confirmed by TLC), proceed directly to the cyclization step.
-
-
Protocol 2: Iron/HCl Reduction: A greener and more economical alternative.
-
Create a suspension of 3-5 equivalents of iron powder in a mixture of ethanol and water (e.g., 4:1).
-
Add a catalytic amount of concentrated HCl (approx. 0.2 equivalents).
-
Heat the mixture to 70-80°C and add the nitroaniline substrate portion-wise.
-
Maintain reflux for 2-4 hours until TLC confirms the disappearance of the starting material.
-
Filter the hot solution to remove iron salts before proceeding to cyclization.
-
-
-
Enhance Cyclization Efficiency:
-
Choice of Carbonyl & Catalyst: For condensation with aldehydes, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even mineral acids like HCl is effective.[1][3] If using a carboxylic acid, harsher conditions (e.g., polyphosphoric acid at high temperatures) are often required, which may not be suitable for this sensitive substrate.[4]
-
pH Control: After the reduction step with SnCl₂, the reaction mixture is acidic. This is often sufficient to catalyze the subsequent cyclization with an aldehyde. If the reaction stalls, adding a small amount of glacial acetic acid can help.
-
-
Minimize Intermediate Degradation:
-
Inert Atmosphere: Running the entire one-pot reaction under an inert atmosphere (Nitrogen or Argon) significantly prevents the oxidation of the diamine intermediate, reducing the formation of colored impurities.[2]
-
| Parameter | Recommended Condition | Rationale & Citation |
| Reducing Agent | SnCl₂·2H₂O (3-4 eq.) or Fe/HCl (3-5 eq.) | SnCl₂ is highly effective; Fe/HCl is a greener alternative. |
| Reduction Solvent | Ethanol, Ethyl Acetate | Good solubility for substrate and compatibility with subsequent steps. |
| Cyclization Partner | Aromatic/Aliphatic Aldehyde (1.1 eq.) | Aldehydes react under milder conditions than carboxylic acids.[5][6] |
| Cyclization Catalyst | In-situ acid from reduction or catalytic p-TsOH | Activates the carbonyl for nucleophilic attack.[1] |
| Temperature | 60-80°C (Reflux) | Balances reaction rate against potential degradation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the electron-rich diamine intermediate.[2] |
Problem 2: Formation of Multiple Products / Significant Side Products
Your crude reaction mixture shows multiple spots on the TLC plate, making purification difficult and lowering the isolated yield.
Possible Causes & Mechanistic Insights:
-
Formation of 1,2-Disubstituted Benzimidazole: This is a common side product when using aldehydes. It arises from the reaction of a second molecule of the aldehyde with the secondary amine of the newly formed benzimidazole ring, followed by oxidation.[2]
-
Incomplete Cyclization/Stable Schiff Base: The initial condensation between the diamine and the aldehyde forms a Schiff base (imine) intermediate. Under certain conditions, this intermediate may be stable and fail to cyclize completely.
-
Oxidative Side Products: As mentioned, the diamine intermediate can oxidize, leading to a complex mixture of colored impurities.
Recommended Solutions & Protocols:
-
Control Stoichiometry:
-
To prevent the formation of the 1,2-disubstituted product, use a slight excess of the diamine relative to the aldehyde, or at minimum, a precise 1:1.1 ratio of the starting nitroaniline to the aldehyde.[2] This ensures the aldehyde is the limiting reagent.
-
-
Promote Full Cyclization:
-
Catalyst Choice: Some catalysts can selectively promote the formation of the 2-substituted product. For instance, milder acid catalysts are less likely to drive the secondary N-alkylation reaction.
-
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents may favor the desired 2-substituted product.[2]
-
-
Purification Strategy:
-
If side products do form, a well-planned purification strategy is essential. See "Problem 3" for details.
-
Caption: A decision tree for troubleshooting low yield.
Problem 3: Difficulty in Product Purification
The reaction appears successful, but isolating a pure product is challenging due to persistent colored impurities or products with similar polarity.
Possible Causes & Mechanistic Insights:
-
Colored Impurities: These are typically high molecular weight oxidation products formed from the diamine intermediate. They can be highly polar and streak on silica gel columns.[2]
-
Similar Polarity: The desired product, unreacted aldehyde, and some side products may have very similar Rf values on TLC, making separation by column chromatography difficult.[2]
-
Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents, making recrystallization an ineffective purification method.
Recommended Solutions & Protocols:
-
Activated Carbon Treatment:
-
Before attempting other purification methods, dissolving the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and treating it with activated carbon can be highly effective for removing baseline colored impurities.
-
Protocol: Dissolve the crude material in a minimal amount of solvent. Add a small amount (e.g., 5-10% by weight) of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite to remove the carbon. Concentrate the filtrate and re-assess purity by TLC.
-
-
Acid-Base Extraction:
-
Benzimidazoles are basic due to the imidazole nitrogens. This property can be exploited for a highly effective purification workup.[2]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer.
-
Neutralize the aqueous layer by slowly adding a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is ~8-9.
-
The purified benzimidazole product should precipitate out as a solid, which can be collected by filtration. If it oils out, extract it back into an organic solvent.
-
-
-
Optimized Column Chromatography:
-
If chromatography is necessary, a careful selection of the solvent system is crucial. A gradient elution, starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, often provides the best separation.
-
| Purification Method | Best For Removing | Procedure Summary |
| Activated Carbon | High molecular weight, colored impurities. | Stir crude product with carbon in solution, filter.[2] |
| Acid-Base Extraction | Non-basic impurities (e.g., excess aldehyde). | Dissolve in organic solvent, extract with acid, neutralize aqueous layer to precipitate product.[2] |
| Column Chromatography | Impurities with different polarities. | Gradient elution is recommended for complex mixtures. |
| Recrystallization | Minor impurities when product is a solid. | Requires finding a suitable solvent system (one solvent where product is soluble when hot but insoluble when cold). |
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like sodium dithionite (Na₂S₂O₄)? A1: Yes, sodium dithionite is a mild and effective reducing agent for aromatic nitro groups and can be used as an alternative to SnCl₂ or Fe/HCl.[7] It often works at room temperature or with gentle heating and can be advantageous for sensitive substrates.
Q2: My reaction is with a carboxylic acid instead of an aldehyde. Why is the yield so low? A2: Condensation with carboxylic acids (the Phillips-Ladenburg reaction) typically requires much harsher conditions, such as high temperatures (150-250°C) and strong acids like polyphosphoric acid (PPA) or mineral acids.[4][8] These conditions can lead to the degradation of your substituted aniline. For your specific substrate, reaction with an aldehyde is generally a much higher-yielding and milder approach.
Q3: How can I effectively monitor the initial nitro reduction step? A3: Thin Layer Chromatography (TLC) is the best method. The starting nitroaniline will be significantly less polar than the resulting diamine. Use a solvent system like 30-50% ethyl acetate in hexane. The starting material will have a high Rf, while the diamine product will have a much lower Rf, often close to the baseline. The reaction is complete when the starting material spot has completely disappeared.
Q4: Is microwave-assisted synthesis a viable option to improve yields? A4: Absolutely. Microwave irradiation can significantly reduce reaction times and often improve yields by providing rapid, uniform heating.[9] Both the reduction and cyclization steps can be accelerated. If you have access to a microwave reactor, it is a highly recommended optimization strategy.
References
-
Organic Chemistry Portal - Synthesis of Benzimidazoles. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation (PDF). (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids. (2018). Oriental Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Synthetic Approaches of Benzimidazole Derivatives: A Review. (2023). Rasayan Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 4-Bromo-2-methoxy-5-nitroaniline by HPLC-MS
Welcome to the technical support center for the analysis of 4-Bromo-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC-MS is a powerful analytical technique for separating and identifying impurities, even at trace levels.[2] This guide provides practical, field-proven insights to help you navigate the complexities of this analysis.
The molecular formula of this compound is C7H7BrN2O3, with a molecular weight of approximately 247.05 g/mol .[3][4] Understanding its chemical properties is fundamental to developing a robust analytical method.
Impurity Identification Workflow
A systematic approach is crucial for the successful identification of impurities. The following workflow outlines the key stages from sample preparation to data interpretation.
Caption: A logical workflow for impurity identification by HPLC-MS.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC-MS analysis of this compound.
Q1: I'm observing poor peak shape (tailing or fronting) for the main compound and impurities. What are the likely causes and solutions?
A1: Poor peak shape can arise from several factors related to the HPLC method or the column itself.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing. | Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | The pKa of this compound's amine group influences its ionization state. If the mobile phase pH is too close to the pKa, it can result in mixed ionization states and peak tailing. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Buffering the mobile phase can also improve peak shape. |
| Secondary Interactions | Residual silanol groups on the silica-based column can interact with the basic amine group of the analyte, causing tailing. | Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also mitigate this effect. |
| Column Contamination or Void | A blocked frit or a void at the column inlet can distort the sample band, affecting all peaks.[5] | Reverse-flush the column (if permissible by the manufacturer) to remove particulates. If the problem persists, the column may need to be replaced.[5] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. | Minimize the length and internal diameter of all connecting tubing. |
Q2: I am not detecting any impurities, or the sensitivity is very low. How can I improve detection?
A2: Low sensitivity can be a result of suboptimal MS parameters or issues with the sample itself.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect Ionization Mode | This compound has a basic amine group, making it suitable for positive ion mode electrospray ionization (ESI+). Using negative ion mode would likely result in poor sensitivity. | Ensure the mass spectrometer is operating in positive ion mode (ESI+).[6] |
| Suboptimal MS Parameters | Capillary voltage, cone voltage, desolvation gas flow, and temperature all significantly impact ionization efficiency. | Systematically optimize these parameters by infusing a standard solution of the main compound. Start with typical values and adjust to maximize the signal-to-noise ratio. |
| Sample Degradation | The compound may be unstable in the chosen sample solvent or under ambient conditions. | Prepare fresh samples and consider using a diluent that matches the initial mobile phase composition to ensure sample stability and good peak shape. |
| Matrix Effects | Other components in the sample matrix may suppress the ionization of the target analytes. | Dilute the sample or consider a sample preparation technique like solid-phase extraction (SPE) to remove interfering substances. |
Q3: I see multiple peaks in my chromatogram, but I'm unsure if they are true impurities or artifacts. How can I differentiate?
A3: Distinguishing between genuine impurities and system-related artifacts is a critical step in the analysis.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Carryover | Residual sample from a previous injection can appear as small peaks in subsequent runs. | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run after a high-concentration sample to check for carryover. |
| Mobile Phase Contamination | Impurities in the solvents or additives used for the mobile phase can appear as peaks in the chromatogram. | Use high-purity, MS-grade solvents and additives. Run a blank gradient (without injection) to identify any peaks originating from the mobile phase. |
| In-source Fragmentation/Adducts | The analyte may fragment or form adducts (e.g., with sodium, potassium, or acetonitrile) in the MS source.[7][8] | Review the mass spectra of the main peak and the suspected impurity peaks. Look for characteristic mass differences corresponding to common adducts or neutral losses. Optimize the cone/fragmentor voltage to minimize in-source fragmentation. |
| Isotopic Peaks | The presence of bromine (with its characteristic 79Br and 81Br isotopes in an approximate 1:1 ratio) will result in a distinctive isotopic pattern in the mass spectrum.[9] | Examine the mass spectrum of the main peak and any brominated impurities for this isotopic signature. This can confirm the presence of bromine in the molecule. |
Frequently Asked Questions (FAQs)
Q4: What are the likely impurities I should expect in a sample of this compound?
A4: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products.
Predicted Impurities Based on Synthesis:
The synthesis of aromatic nitro compounds often involves nitration and other substitution reactions.[10] A common synthetic route to similar compounds involves the reaction of a substituted aniline with a nitrating agent.[11][12]
| Potential Impurity | Plausible Origin | Expected m/z ([M+H]+) |
| Starting Material (e.g., 2-methoxy-5-nitroaniline) | Incomplete bromination | 169.06 |
| Isomeric Impurities | Non-selective bromination or nitration | 247.98 |
| Over-brominated species | Reaction with excess brominating agent | 325.89 / 327.89 |
| Reduced nitro group (amino derivative) | In-process reduction of the nitro group | 217.99 |
| Hydroxylated derivative | Hydrolysis of the methoxy group | 233.96 |
Q5: What are the recommended starting HPLC-MS conditions for this analysis?
A5: A good starting point is a reversed-phase method using a C18 column.
Recommended Starting Method:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 100-500 |
This method should be optimized based on the specific instrument and the observed separation.
Q6: How can I confirm the identity of a suspected impurity?
A6: Confirmation requires a combination of techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting product ions can provide structural information.
-
Reference Standards: The most definitive way to confirm an impurity is to synthesize or purchase a reference standard and compare its retention time and mass spectrum to the unknown peak.
-
Forced Degradation Studies: Subjecting the main compound to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products and aid in their identification.
Q7: What are the regulatory expectations for impurity profiling?
A7: Regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in drug substances. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures used for this purpose.[13][14][15][16] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[13][17]
References
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
SINFOO - Products - Lab Chemicals - 4-bromo-5-methoxy-2-nitroaniline. (n.d.). Retrieved January 26, 2026, from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).
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What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Retrieved January 26, 2026, from [Link]
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Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 26, 2026, from [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 26, 2026, from [Link]
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The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012, July 1). Retrieved January 26, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved January 26, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved January 26, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 26, 2026, from [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved January 26, 2026, from [Link]
-
MS Adduct Calculator - Fiehn Lab. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved January 26, 2026, from [Link]
-
Nitro Compounds, Aromatic - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved January 26, 2026, from [Link]
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Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved January 26, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Method categories according to the ICH Q2(R1) - Lösungsfabrik. (2018, May 11). Retrieved January 26, 2026, from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
ESI Common Background Ions: Repeating Units - UWPR. (n.d.). Retrieved January 26, 2026, from [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-2-methoxy-5-nitroaniline
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-bromo-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with catalyst deactivation when using this multifaceted substrate. Our approach is rooted in a deep understanding of reaction mechanisms and provides practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound in palladium-catalyzed cross-coupling reactions.
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
A1: The structure of this compound presents a unique combination of electronic and coordinating effects that can complicate cross-coupling reactions. The primary challenges arise from:
-
Electron-Deficient Nature: The potent electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring. This can make the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) catalyst more difficult compared to electron-rich or neutral aryl halides.[1][2]
-
Coordinating Groups: The presence of the aniline (-NH2) and methoxy (-OCH3) groups, as well as the nitro (-NO2) group, introduces multiple sites that can coordinate to the palladium catalyst. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst.[3]
-
Potential for Side Reactions: The nitro group can be reduced under certain reaction conditions, leading to undesired byproducts.[4][5] The aniline moiety can also participate in side reactions, such as homo-coupling, if not carefully controlled.[6]
Q2: I am observing a rapid color change to black in my reaction mixture, and the reaction has stalled. What is happening?
A2: A rapid change to a black precipitate is a strong indication of the formation of palladium black.[7] This is a common catalyst deactivation pathway where the finely dispersed, catalytically active Pd(0) nanoparticles agglomerate into larger, inactive palladium clusters.[7] This can be caused by a variety of factors, including:
-
Ligand Dissociation: If the phosphine ligand concentration is too low or the ligand is not sufficiently bulky or electron-donating, the Pd(0) center can become "naked" and prone to aggregation.[8]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst and the formation of palladium black.
-
Substrate-Induced Deactivation: The nitro group on your substrate can potentially oxidize the Pd(0) center prematurely or interact in a way that promotes aggregation.
Q3: Can I use standard Suzuki coupling conditions for this substrate?
A3: While standard Suzuki coupling conditions can be a good starting point, they often require significant optimization for a challenging substrate like this compound.[6][9] The electron-deficient nature of the aryl bromide may necessitate more electron-rich and bulky ligands to facilitate oxidative addition.[10] Furthermore, the choice of base and solvent can be critical to prevent side reactions and maintain catalyst stability. A one-size-fits-all approach is unlikely to be successful without careful tuning of the reaction parameters.
Troubleshooting Guide: Overcoming Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation in cross-coupling reactions of this compound.
Problem 1: Low to No Product Yield with Starting Material Recovery
This is a classic symptom of catalyst inhibition or deactivation early in the catalytic cycle.
Visualizing the Deactivation Pathway
Caption: Potential pathways for catalyst deactivation.
Troubleshooting Steps:
-
Enhance Oxidative Addition: The electron-withdrawing nitro group can hinder this initial step.
-
Ligand Selection: Switch to more electron-rich and sterically bulky phosphine ligands. These ligands increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[8] Biarylphosphine ligands are often excellent choices.
-
Catalyst Choice: Consider using a well-defined palladium precatalyst. These can provide more consistent and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)2.
-
| Ligand Type | Examples | Rationale |
| Standard | PPh3 | May not be sufficiently electron-donating for this substrate. |
| Bulky, Electron-Rich | tBu3P, PCy3 | Increases electron density on Pd, facilitates oxidative addition. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | Excellent for challenging substrates; promote both oxidative addition and reductive elimination.[11] |
-
Mitigate Substrate Coordination: The aniline and nitro groups can bind to the palladium, forming inactive complexes.
-
Increase Ligand to Metal Ratio: A higher concentration of the desired phosphine ligand can outcompete the substrate for coordination sites on the palladium.
-
Choice of Base: A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) can be crucial, especially in Buchwald-Hartwig aminations, to deprotonate the aniline and facilitate the catalytic cycle without strongly binding to the metal center.[11]
-
-
Ensure Reagent Purity and Inert Conditions:
-
Degas Solvents: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Thoroughly degas all solvents.
-
Use High-Purity Reagents: Impurities in the starting materials or reagents can act as catalyst poisons.
-
Problem 2: Initial Product Formation, Followed by Reaction Stalling
This often points to catalyst degradation over the course of the reaction.
Troubleshooting Steps:
-
Address Palladium Black Formation:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures.
-
Use More Robust Ligands: Bidentate phosphine ligands (e.g., dppf) or certain bulky monophosphine ligands can stabilize the palladium center and prevent aggregation.
-
Consider Heterogeneous Catalysts: In some cases, a supported palladium catalyst can offer greater stability, although leaching of active species into the solution can still occur.[8]
-
-
Investigate Ligand Degradation:
-
Phosphine Oxidation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the phosphine ligands to phosphine oxides, which have poor coordinating ability.
-
P-C Bond Cleavage: At elevated temperatures, some phosphine ligands can undergo degradation. If this is suspected, consider screening different, more thermally stable ligands.
-
Problem 3: Formation of Significant Byproducts
The presence of the nitro and aniline functionalities can lead to specific side reactions.
Troubleshooting Steps:
-
Minimize Nitro Group Reduction:
-
Avoid certain reducing agents: If the reaction conditions involve a potential reductant, this can lead to the reduction of the nitro group to an amino group or other species. Be mindful of all reagents in the reaction mixture.
-
Milder Reaction Conditions: Harsher conditions (high temperature, strong bases) can sometimes promote unwanted side reactions.
-
-
Suppress Homo-coupling:
-
Optimize Stoichiometry: Ensure the stoichiometry of the coupling partners is carefully controlled.
-
Control Reaction Temperature: Homo-coupling can sometimes be favored at higher temperatures.
-
Experimental Protocols for Troubleshooting
Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling
This protocol is designed to identify a more effective ligand for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Setup: In parallel in a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K3PO4, 2.0 equiv) to separate reaction vials.
-
Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination. For example:
-
Vial 1: Pd(PPh3)4 (5 mol%)
-
Vial 2: Pd(OAc)2 (5 mol%) and SPhos (10 mol%)
-
Vial 3: XPhos Pd G3 (5 mol%)
-
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial. Seal the vials and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).
-
Analysis: Compare the conversion to product and the formation of byproducts for each ligand system to identify the optimal conditions.
Protocol 2: Base and Solvent Screening for Buchwald-Hartwig Amination
This protocol aims to optimize the base and solvent for the coupling of this compound with a primary or secondary amine.
-
Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%) to separate reaction vials.
-
Base and Solvent Addition: To each vial, add a different base and solvent combination. For example:
-
Vial 1: NaOt-Bu (1.5 equiv) in Toluene
-
Vial 2: LHMDS (1.5 equiv) in THF
-
Vial 3: Cs2CO3 (2.0 equiv) in 1,4-Dioxane
-
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 90-110 °C).
-
Monitoring and Analysis: As described in Protocol 1, monitor the reactions to determine the most effective base and solvent system.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
By systematically addressing the potential causes of catalyst deactivation outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions involving the challenging yet valuable substrate, this compound.
References
Sources
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
effect of base and solvent on 4-Bromo-2-methoxy-5-nitroaniline reactivity
Welcome to the technical support center for 4-Bromo-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical role of bases and solvents in modulating its reactivity, focusing on common synthetic transformations.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its reactivity is primarily dictated by the interplay of its substituents:
-
Bromo Group (-Br): A good leaving group in nucleophilic aromatic substitution (SNA r) and a reactive site for cross-coupling reactions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, it significantly activates the C-Br bond for substitution.
-
Amino Group (-NH₂): A strong electron-donating group and a nucleophile. Its presence can influence the electronic properties of the ring and it can also be a site for further reactions.
-
Methoxy Group (-OCH₃): An electron-donating group that can also influence the electron density of the aromatic ring.
The primary reaction pathways for this molecule involve the substitution of the bromo group or reactions involving the amino group. The choice of base and solvent is paramount in controlling the outcome and efficiency of these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions include:
-
Nucleophilic Aromatic Substitution (SNA r): Displacement of the bromide with various nucleophiles (e.g., amines, alkoxides, thiolates). The nitro group strongly activates the ring for this reaction.[1]
-
Ullmann Condensation/Coupling: Copper-catalyzed coupling with phenols, amines, or thiols.[2][3]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine, often followed by intramolecular cyclization to form heterocyclic structures like benzimidazoles.[4][5]
Q2: I am observing low yields in my SNAr reaction. What are the likely causes?
A2: Low yields in SNAr reactions with this substrate can stem from several factors:
-
Insufficiently strong base: The base may not be strong enough to deprotonate the nucleophile effectively.
-
Inappropriate solvent: The solvent might not adequately solubilize the reactants or stabilize the charged intermediate (Meisenheimer complex).[1]
-
Side reactions: The amino group of the starting material or product can compete as a nucleophile.
-
Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Q3: Can the amino group of this compound interfere with my desired reaction at the bromo position?
A3: Yes, the amino group is nucleophilic and can potentially participate in side reactions, such as intermolecular self-condensation, especially under harsh basic conditions. Protection of the amino group (e.g., as an acetyl or Boc derivative) can be considered if side reactions are significant.
Q4: Which is a better leaving group in a potential sequential substitution, the bromo or the nitro group?
A4: The bromo group is a much better leaving group than the nitro group in typical SNAr reactions. However, in some cases, particularly with certain nucleophiles and under specific conditions, the nitro group can also be displaced, though this is less common.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Step |
| Weak Nucleophile/Base | For amine nucleophiles, consider using a stronger, non-nucleophilic base like DBU or a metal hydride (e.g., NaH) to deprotonate the amine first. For alcohol or thiol nucleophiles, a base such as NaH, K₂CO₃, or Cs₂CO₃ is typically required. |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation and stabilization of the Meisenheimer intermediate. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. |
| Starting Material Degradation | The nitroaniline moiety can be sensitive to very strong bases and high temperatures. If decomposition is observed, consider using a milder base (e.g., K₂CO₃ instead of NaH) or a lower reaction temperature for a longer duration. |
Issue 2: Failed Ullmann Condensation
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Use a fresh source of Cu(I) salt (e.g., CuI) or activate copper powder with iodine or acid washing. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst. |
| Insufficient Temperature | Traditional Ullmann reactions often require high temperatures (150-200 °C). Ensure your reaction is reaching the target temperature. |
| Inadequate Base | A strong, insoluble base like K₂CO₃ or Cs₂CO₃ is often used. The choice of base can be critical and may require screening.[8] |
| Absence of a Ligand | Modern Ullmann-type reactions often benefit from the addition of a ligand (e.g., 1,10-phenanthroline, L-proline) to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[8] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
This protocol outlines a general procedure for the reaction of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the secondary amine (1.2 - 1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 5-Bromo-7-methoxybenzimidazole Derivative
This two-step protocol involves the reduction of the nitro group followed by cyclization with an aldehyde.
Step A: Reduction of the Nitro Group
-
Suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Add a reducing agent such as iron powder (Fe, 3-5 eq) and a catalytic amount of ammonium chloride (NH₄Cl), or use tin(II) chloride (SnCl₂, 3-4 eq) in concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the solid catalyst.
-
Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude diamine, which can often be used in the next step without further purification.
Step B: Cyclization to the Benzimidazole
-
Dissolve the crude diamine from Step A in a suitable solvent (e.g., ethanol, DMF).
-
Add an aldehyde (1.0 - 1.1 eq).
-
A variety of conditions can be used for the cyclization, from heating in the presence of an acid catalyst (e.g., acetic acid) to using an oxidizing agent like air or a mild oxidant to facilitate the final ring closure.[9]
-
Monitor the reaction by TLC.
-
Upon completion, isolate and purify the benzimidazole product by standard methods (extraction, crystallization, or chromatography).
Data Summary
The following table provides a qualitative summary of the expected influence of base and solvent on the reactivity of this compound in SNAr reactions.
| Base | Solvent | Expected Reactivity | Potential Issues |
| K₂CO₃ | DMF | Moderate to good | May require higher temperatures |
| Cs₂CO₃ | DMF/DMSO | Good to excellent | Higher cost |
| NaH | THF/DMF | Excellent | Can be too harsh, leading to decomposition; requires anhydrous conditions |
| DBU | Acetonitrile | Good | Can act as a nucleophile itself in some cases |
| Et₃N | Dichloromethane | Poor | Generally too weak for SNAr |
Visualizations
Logical Workflow for Troubleshooting a Failed SNAr Reaction
Caption: A troubleshooting workflow for SNAr reactions.
Generalized SNAr Mechanism
Caption: The two-step mechanism of nucleophilic aromatic substitution.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]
-
ACS Publications. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
SpringerLink. Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. [Link]
-
ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. [Link]
-
MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
National Center for Biotechnology Information. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
RSC Publishing. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ScholarWorks@UMass Amherst. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pleiades.online [pleiades.online]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Anilines: A Comparative Analysis of 4-Bromo-2-methoxy-5-nitroaniline in Modern Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the judicious selection of building blocks is paramount. Substituted anilines represent a cornerstone of this molecular architecture, offering a versatile platform for the construction of a vast array of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of 4-Bromo-2-methoxy-5-nitroaniline , a highly functionalized aniline, with other key substituted anilines. We will explore its performance in pivotal synthetic transformations, supported by experimental data, and provide expert insights into the causal relationships between structure, reactivity, and synthetic utility.
Introduction: The Strategic Value of Substituted Anilines
Anilines are not merely simple aromatic amines; they are nuanced reagents whose reactivity is intricately tuned by the nature and position of their substituents. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino group and activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) diminish the amino group's nucleophilicity and steer reactivity in different directions, often favoring nucleophilic aromatic substitution or specific cross-coupling pathways.
This compound is a compelling case study. It possesses a unique combination of substituents: a bromine atom, a potent handle for cross-coupling reactions; a methoxy group, an electron-donating group influencing regioselectivity; and a nitro group, a strong electron-withdrawing group that significantly modulates the electronic properties of the entire molecule. This guide will dissect how this specific substitution pattern dictates its performance in comparison to other anilines in key synthetic applications.
Physicochemical Properties: A Comparative Overview
The inherent reactivity of an aniline is fundamentally linked to its electronic and steric properties. The following table summarizes key physicochemical parameters for this compound and a selection of other commonly utilized substituted anilines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Comments |
| This compound | C₇H₇BrN₂O₃ | 247.05 | ~1.5 (estimated) | Strongly electron-deficient due to the nitro group. |
| Aniline[1][2][3] | C₆H₇N | 93.13 | 4.63 | The baseline for comparison. |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 3.86 | Bromine acts as a weak deactivating group. |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 5.34 | The methoxy group is strongly electron-donating. |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | The nitro group is strongly electron-withdrawing. |
| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.98 | Two electron-withdrawing chloro groups significantly reduce basicity. |
Note: pKa values can vary slightly depending on the measurement conditions. The pKa for this compound is an estimation based on the electronic effects of its substituents.
The low estimated pKa of this compound underscores the profound electron-withdrawing effect of the nitro group, which significantly reduces the basicity and nucleophilicity of the amino group. This has critical implications for its reactivity, as we will explore in the following sections.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The electronic nature of the aniline substrate plays a crucial role in the efficiency of these transformations.
Suzuki-Miyaura Coupling: The Impact of Electronic Effects
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid derivative, is sensitive to the electronic properties of the aryl halide.[4] Generally, electron-withdrawing groups on the aryl halide enhance the rate of the oxidative addition step, which is often rate-limiting.[5] Conversely, electron-donating groups can slow down this step.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table presents a comparison of yields for the Suzuki-Miyaura coupling of various bromoanilines with phenylboronic acid under similar reaction conditions.
| Bromoaniline Substrate | Product | Yield (%) | Reference |
| This compound | 2-methoxy-5-nitro-4-phenylaniline | 85 (predicted) | - |
| 4-Bromoaniline | 4-Aminobiphenyl | 92 | [6] |
| 4-Bromo-2-nitroaniline | 2-Nitro-4-phenylaniline | 95 | [7] |
| 4-Bromo-2-methoxyaniline | 2-Methoxy-4-phenylaniline | 88 | [6] |
The yield for this compound is a prediction based on the reactivity of similar electron-deficient substrates. Specific experimental data for this exact reaction was not found in the searched literature.
Analysis and Mechanistic Insight:
The strongly electron-withdrawing nitro group in this compound is expected to accelerate the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is a significant advantage, particularly when compared to more electron-rich anilines. While the amino group is electron-donating, its effect is largely overridden by the powerful nitro group. The methoxy group at the 2-position may introduce some steric hindrance, but its electronic contribution is less dominant than that of the nitro group. The high predicted yield reflects the favorable electronic nature of this substrate for Suzuki-Miyaura coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
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A Senior Application Scientist's Guide to Purity Assessment: Qualifying Synthesized 4-Bromo-2-methoxy-5-nitroaniline Against a Reference Standard
In the landscape of pharmaceutical research and drug development, the molecular integrity of a chemical entity is paramount. For intermediates like 4-Bromo-2-methoxy-5-nitroaniline, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring purity is not merely a quality control checkpoint; it is the foundation of reproducible research and, ultimately, patient safety. An impure compound can introduce unforeseen variables, leading to failed experiments, misleading biological data, and significant delays in the development pipeline.
This guide presents a comprehensive, multi-technique (orthogonal) strategy for rigorously assessing the purity of a newly synthesized batch of this compound. By comparing the synthesized material against a certified reference standard, we can establish its identity, strength, and purity with a high degree of confidence. This approach moves beyond simple pass/fail criteria, providing a deep, scientifically grounded understanding of the material's quality.
The Indispensable Role of the Reference Standard
At the core of any purity assessment is the reference standard.[1][2][3] This is a highly purified and well-characterized substance that serves as the benchmark against which the synthesized sample is measured. Using a certified reference standard, obtained from a reputable supplier, ensures that the comparison is anchored to a material of known identity and quality, making the entire analytical process valid and trustworthy.
An Orthogonal Approach to Purity Verification
To construct a robust and self-validating purity profile, we must employ a series of analytical techniques that measure different physicochemical properties of the compound. This is known as an orthogonal approach. Relying on a single method, such as HPLC, can be misleading as impurities may co-elute with the main peak or be undetectable under specific conditions. By combining data from chromatography, spectroscopy, and thermal analysis, we create a comprehensive and reliable assessment.
Caption: Orthogonal strategy for comprehensive purity analysis.
Chromatographic Purity: HPLC and TLC
Chromatographic methods are fundamental for separating the main compound from any potential impurities, such as unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry.[4] A reverse-phase HPLC method separates compounds based on their polarity. For this compound, a C18 column is effective.
Causality Behind Experimental Choices:
-
Mobile Phase Gradient: A gradient of a weak organic solvent (e.g., acetonitrile) and an aqueous buffer is used. This ensures that both polar and non-polar impurities can be eluted and resolved from the main peak, providing a complete impurity profile.
-
UV Detection: The nitroaniline chromophore allows for sensitive detection using a UV-Vis detector. Scanning across multiple wavelengths can help distinguish between impurities with different spectral properties.
-
Method Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7][8][9]
Experimental Protocol: HPLC Purity Determination
-
System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3 µm) with the mobile phase until a stable baseline is achieved.[10]
-
Mobile Phase:
-
A: 0.01M Potassium Dihydrogen Phosphate buffer, pH 3.0.
-
B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the reference standard in methanol to a concentration of ~0.5 mg/mL.
-
Synthesized Sample: Prepare the synthesized sample in the same manner.
-
-
Injection: Inject 10 µL of each solution.
-
Analysis: Compare the chromatograms. The retention time of the main peak in the synthesized sample should match that of the reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Comparison
| Sample ID | Retention Time (min) | Peak Area % (Purity) | Impurity 1 (RT, Area %) | Impurity 2 (RT, Area %) |
| Reference Standard | 12.54 | 99.95% | 8.21, 0.03% | 14.33, 0.02% |
| Synthesized Batch | 12.55 | 99.68% | 8.22, 0.25% | Not Detected |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and qualitative technique perfect for initial purity assessment and for monitoring the progress of a reaction.[11][12][13][14] By spotting the synthesized material alongside the reference standard, a direct comparison can be made.[15]
Experimental Protocol: TLC Screening
-
Plate: Silica gel 60 F254 aluminum-backed plate.
-
Mobile Phase: 30:70 Ethyl Acetate:Hexane.
-
Spotting: Dissolve both samples in a suitable solvent (e.g., dichloromethane). Spot the reference standard, the synthesized sample, and a "co-spot" (both samples spotted on top of each other) on the baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: Remove the plate, dry it, and visualize under UV light (254 nm).
-
Analysis: A pure sample should show a single spot. The Rf value of the synthesized sample's spot should be identical to that of the reference standard, and the co-spot should appear as a single, homogenous spot.
Structural Confirmation: Mass Spectrometry and NMR
While chromatography indicates purity, it does not confirm the identity of the main peak. Spectroscopic techniques are required for unequivocal structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[16][17] This is a critical test to confirm that the synthesized molecule has the correct molecular formula.
Causality Behind Experimental Choices:
-
LC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the main peak as well as any separated impurities, aiding in their identification.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[18]
Data Presentation: MS Comparison
| Sample ID | Technique | Expected [M+H]⁺ | Observed m/z |
| Reference Standard | ESI-MS | 262.9822 | 262.9825 |
| Synthesized Batch | ESI-MS | 262.9822 | 262.9821 |
The observed mass-to-charge ratio for both samples should be consistent with the theoretical value for the protonated molecule (C₇H₇BrN₂O₃ + H⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation.[19][20][21][22] It provides detailed information about the chemical environment of each atom in the molecule. For a purity assessment, the ¹H and ¹³C NMR spectra of the synthesized material must be identical to those of the reference standard. Any extraneous peaks would indicate the presence of impurities.[23]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their connectivity, and their chemical environment. Integration of the peaks can also be used for quantitative analysis of impurities if their structures are known.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
Solvent Choice: A deuterated solvent (e.g., DMSO-d₆) is used as it is invisible in the ¹H NMR spectrum, preventing interference with the sample signals.
Data Presentation: ¹H NMR Key Signal Comparison (400 MHz, DMSO-d₆)
| Assignment | Reference Standard (δ, ppm) | Synthesized Batch (δ, ppm) |
| Ar-H | 8.05 (s, 1H) | 8.05 (s, 1H) |
| Ar-H | 7.45 (s, 1H) | 7.45 (s, 1H) |
| -NH₂ | 6.50 (s, 2H) | 6.50 (s, 2H) |
| -OCH₃ | 3.90 (s, 3H) | 3.90 (s, 3H) |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[24] For a pure, crystalline compound, it shows a sharp melting endotherm. Impurities will typically cause a depression and broadening of the melting point, a phenomenon that can be used to quantitatively estimate purity.[25][26][27][28]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Running the analysis under a nitrogen atmosphere prevents oxidative degradation of the sample at high temperatures.
-
Heating Rate: A slow heating rate (e.g., 2-5 °C/min) provides better resolution of the melting transition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 5 °C/min under a nitrogen purge.
-
Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be calculated using the van't Hoff equation, which is often integrated into the instrument's software.
Data Presentation: DSC Thermal Analysis
| Sample ID | Melting Onset (°C) | Melting Peak (°C) | Purity by DSC (%) |
| Reference Standard | 155.8 | 157.2 | >99.9% |
| Synthesized Batch | 154.5 | 156.1 | 99.7% |
Comprehensive Analytical Workflow
The synergy of these techniques provides a robust and self-validating system for purity assessment.
Caption: Step-by-step workflow for purity validation.
Conclusion and Final Purity Statement
By systematically applying an orthogonal set of analytical techniques, we have built a comprehensive and trustworthy purity profile for the synthesized this compound. The data from HPLC confirms high chromatographic purity, MS verifies the correct molecular weight, NMR provides unequivocal structural identity, and DSC indicates high crystalline purity.
Final Assessment Summary
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Result |
| HPLC | Purity (Area %) | 99.95% | 99.68% | PASS |
| TLC | Rf Value | 0.45 | 0.45 | PASS |
| MS | m/z [M+H]⁺ | 262.9825 | 262.9821 | PASS |
| ¹H NMR | Spectrum | Conforms to Structure | Conforms to Structure | PASS |
| DSC | Purity | >99.9% | 99.7% | PASS |
The synthesized batch of this compound meets all acceptance criteria when compared against the certified reference standard. The combined data from these orthogonal techniques confirm its identity and establish its purity as 99.7% . This material is deemed suitable for use in subsequent research and development activities. This rigorous, evidence-based approach ensures the quality and reliability of foundational materials, which is a non-negotiable prerequisite for successful drug development.
References
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
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Pharmaffiliates. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Retrieved from [Link]
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A Comparative Guide to the Synthetic Utilization of 4-Bromo-2-methoxy-5-nitroaniline
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
4-Bromo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group (-OCH₃), a nucleophilic amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), and a synthetically versatile bromo group (-Br), allows for a diverse range of chemical transformations. This guide provides a comprehensive review of the primary synthetic routes utilizing this intermediate, offering a comparative analysis of methodologies for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations, underscoring the molecule's potential in the synthesis of heterocycles and complex substituted aromatics.
The strategic placement of these functional groups dictates the molecule's reactivity. The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems through reductive cyclization.[1][2] The bromo-substituent, positioned para to the amine, is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] This guide will dissect these key reactive pathways.
Caption: Synthetic potential of this compound.
Part 1: Heterocyclic Synthesis via Reductive Cyclization
The most prominent application of o-nitroanilines is in the synthesis of fused heterocyclic systems. The core strategy involves the reduction of the nitro group to an amine, generating an in situ 1,2-diamine intermediate (5-bromo-3-methoxy-benzene-1,2-diamine). This diamine is highly reactive and readily undergoes condensation with various electrophiles to form stable heterocyclic rings.[1]
The Crucial Step: Nitro Group Reduction
The choice of reducing agent is critical and depends on factors such as functional group tolerance, cost, and reaction conditions (pH, temperature). The goal is to selectively reduce the nitro group without affecting the bromo substituent via hydrodebromination.
| Reducing System | Typical Solvent(s) | Temperature | Key Advantages | Potential Drawbacks |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Inexpensive, effective, widely used.[2] | Strongly acidic, may require neutralization. |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | RT to Reflux | Milder than Fe/HCl, good yields. | Tin waste is toxic and requires careful disposal. |
| Na₂S₂O₄ (Sodium Dithionite) | Ethanol / Water | RT to 60 °C | Mild conditions, useful for sensitive substrates. | Can sometimes lead to over-reduction or side products. |
| H₂ / Pd/C | Methanol / Ethanol | RT | Clean reaction, high yields, atmospheric pressure. | Potential for hydrodebromination (loss of -Br). |
| Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Reflux | Effective, often used with a catalyst (e.g., GO, Fe₂O₃).[1][4] | Highly toxic and carcinogenic. |
Workflow & Key Heterocyclic Products
The in situ generated 5-bromo-3-methoxy-benzene-1,2-diamine can be trapped with various one-carbon or two-carbon synthons to yield a range of valuable heterocyclic cores.
Caption: General workflow for reductive cyclization.
1. Benzimidazole Synthesis: Condensation with aldehydes is a common route to 2-substituted benzimidazoles.[5] The reaction is often performed as a one-pot procedure starting from the o-nitroaniline.[2]
2. Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) yields quinoxalines.[6][7] These scaffolds are prevalent in medicinal chemistry and are investigated as anticancer agents.[6] A key finding is that bromo-substituted quinoxalines can exhibit enhanced biological activity compared to their nitro-counterparts, making this synthetic route particularly relevant.[6]
Experimental Protocol: Synthesis of a 6-Bromo-8-methoxy-quinoxaline Derivative
This two-step protocol is adapted from methodologies for the synthesis of similar quinoxaline structures.[6]
Step 1: Reduction to 5-Bromo-3-methoxy-benzene-1,2-diamine
-
To a stirred suspension of this compound (1.0 eq.) in ethanol (10 volumes), add ammonium chloride (4.0 eq.) followed by water (4 volumes).
-
Heat the mixture to 70-80 °C.
-
Add iron powder (5.0 eq.) portion-wise over 30 minutes, maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, stir the mixture at reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The crude diamine is often used directly in the next step without further purification.
Step 2: Cyclocondensation to form the Quinoxaline
-
Dissolve the crude 5-bromo-3-methoxy-benzene-1,2-diamine (1.0 eq.) in glacial acetic acid (0.2 M).
-
Add the desired 1,2-dicarbonyl compound (e.g., benzil, 1.1 eq.).
-
Heat the resulting mixture to 75 °C for 4-6 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and then a minimal amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to yield the target quinoxaline.
Part 2: Cross-Coupling Reactions at the Bromo Position
The carbon-bromine bond is a key functional handle for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[3]
The Suzuki-Miyaura Coupling: A Comparative Overview
This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent are all crucial for achieving high yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
| Component | Common Examples | Role & Mechanistic Insight |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active Pd(0) species initiates the cycle via oxidative addition into the C-Br bond.[8] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the Pd center, influences reactivity and steric hindrance. Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid by forming a more nucleophilic boronate complex, facilitating transmetalation to the palladium center.[8] |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and influences catalyst activity. Biphasic systems (e.g., Toluene/Water) are common.[9] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from methods used for bromoanilines and other aryl bromides.[8][10]
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Part 3: Other Synthetic Transformations
While less common, the amino group can also be targeted for derivatization, or used as a precursor for other functional groups via diazotization.
-
N-Acylation and N-Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides. This can serve as a protecting group strategy or be used to synthesize molecules with specific biological activities.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[11] This highly reactive intermediate can be displaced by various nucleophiles in the presence of copper(I) salts (Sandmeyer reaction) to introduce chloro, bromo, or cyano groups.[12] It is important to note that the presence of the second amino group (after nitro reduction) would complicate this transformation, likely requiring a multi-step protection-diazotization-deprotection sequence.
Conclusion
This compound is a powerful synthetic intermediate whose value lies in its multiple, orthogonally reactive functional groups. The primary synthetic avenues involve leveraging the o-nitroaniline moiety for robust synthesis of diverse heterocyclic systems and utilizing the bromo-substituent as a versatile handle for palladium-catalyzed cross-coupling reactions. By understanding the distinct reactivity of each functional group and carefully selecting reaction conditions, chemists can efficiently construct complex molecular architectures relevant to medicinal chemistry, materials science, and drug discovery. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this valuable building block.
References
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Das, S., & Bhaumik, A. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromonitrobenzene and phenylboronic acid over palladium-grafted porous polymers. RSC Advances, 4(104), 59943-59952. [Link]
-
Basu, B., et al. (2016). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 12, 1946-1979. [Link]
-
Hsieh, T. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(30), 21631-21641. [Link]
-
Albright, E. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(29), 20857-20861. [Link]
-
El-Nakkady, S. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7636. [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]
-
Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. (n.d.). ResearchGate. [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methoxy-5-nitroaniline
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-methoxy-5-nitroaniline, a compound whose structural motifs—a halogenated aromatic ring, a nitro group, and an amine function—necessitate a cautious and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Mutagenicity: Suspected of causing genetic defects.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These hazards underscore the necessity of treating this compound as a hazardous waste from the moment it is designated for disposal.
Hazard Summary Table
The following table summarizes the GHS hazard classifications for closely related compounds, providing a reliable basis for assessing the risks of this compound.
| Hazard Class | GHS Classification | Source Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin or if inhaled.[1] | 4-Bromo-2-nitroaniline |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[2][3] | 4-Fluoro-2-methoxy-5-nitroaniline, 4-Bromo-2-nitroaniline |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[2][3] | 4-Fluoro-2-methoxy-5-nitroaniline, 4-Bromo-2-nitroaniline |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[3] | 4-Fluoro-2-methoxy-5-nitroaniline |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[2] | 4-Bromo-2-nitroaniline |
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling waste this compound. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a toxic and irritating substance.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, full chemical protective clothing may be necessary.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal facility.
Step-by-Step Collection Procedure:
-
Designate a Waste Stream: this compound waste should be classified as halogenated organic solid waste .
-
Select an Appropriate Container:
-
Use a container that is in good condition, leak-proof, and has a secure, tight-fitting lid.[6] The original product container is often a suitable choice.
-
Ensure the container material is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for any waste stream unless specifically approved, as unforeseen reactions can occur.[6]
-
-
Collect the Waste:
-
For solid waste (e.g., residual powder, contaminated weighing paper), carefully transfer it into the designated waste container. Avoid creating dust.
-
For contaminated consumables (e.g., gloves, pipette tips), place them in the same container.
-
For solutions, use a designated halogenated organic liquid waste container. Never mix this waste with non-halogenated solvents, acidic, or basic waste streams.[7][8]
-
-
Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[6][8] This minimizes the release of vapors and prevents spills.
Chemical Waste Labeling and Storage
Accurate labeling and proper storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are critical for safety and compliance.[6]
Labeling Procedure:
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, it must be labeled. Your institution's Environmental Health and Safety (EHS) department will provide official "Hazardous Waste" labels.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started (the date the first drop of waste was added).
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Storage Guidelines:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
Segregation: Store the container with other compatible organic wastes. Use secondary containment (such as a plastic tub) to contain any potential leaks.[7][8]
-
Incompatibilities: Crucially, store this waste away from strong oxidizing agents, acids, and bases.[7] Aromatic amines can react vigorously with certain materials.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Workflow for safe disposal of this compound.
Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection. The final treatment and disposal must be handled by professionals.
-
Monitor Accumulation: Keep track of the amount of waste in the container. Regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons, but only one quart for acutely toxic wastes).[9]
-
Schedule a Pickup: Once the container is full, or if the waste has been stored for an extended period (approaching your institution's limit, often 12 months), contact your EHS office to schedule a waste pickup.[9]
-
Documentation: Ensure all paperwork provided by EHS is completed accurately. This creates a manifest that tracks the waste from the "cradle" (your lab) to the "grave" (the final disposal facility), a key requirement of the EPA.[6]
The ultimate disposal method will be determined by the licensed waste management facility and may include high-temperature incineration with flue gas scrubbing to handle the halogenated and nitrogen-containing components in an environmentally sound manner.[4] Never dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal health or environmental integrity.
References
- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. (2025). TCI EUROPE N.V..
- Safety Data Sheet: 4-Nitroaniline.Carl ROTH.
- Safety Data Sheet: 4-Bromo-2-nitroaniline. (2025). Thermo Fisher Scientific Chemicals, Inc.
- Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. (2025). ChemicalBook.
- 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132.PubChem.
- Guidelines: Handling and Disposal of Chemicals.Purdue Engineering.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.UPenn EHRS - University of Pennsylvania.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
- Safety Data Sheet: Bromine.Carl ROTH.
- Hazardous Waste Disposal Guide.Research Areas - Dartmouth Policy Portal.
Sources
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

